

Replicating Published Findings on the Bioactivity of Nb-Feruloyltryptamine: A Comparative Guide

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Compound of Interest

Compound Name: Nb-Feruloyltryptamine

Cat. No.: B1585132

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Nb-Feruloyltryptamine**'s bioactivity with relevant alternatives, supported by experimental data from published findings. This document summarizes key quantitative data in structured tables, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows.

Nb-Feruloyltryptamine, a naturally occurring phenolic amide, has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This guide aims to consolidate and compare the existing research on its bioactivity to aid in the replication and extension of these findings.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of **Nb-Feruloyltryptamine** and a structurally related compound, N-feruloyl-serotonin, which is often studied for similar effects.

Compound	Assay	Cell Line	Treatment	IC50 / Effect	Publication
N-feruloyl-serotonin	DPPH radical scavenging	N/A	N/A	IC50: 23.8 μ M	
N-feruloyl-serotonin	ABTS radical scavenging	N/A	N/A	IC50: 5.4 μ M	
N-feruloyl-serotonin	Protection against H2O2-induced damage	C2C12 myoblasts	10 μ M N-feruloyl-serotonin followed by 500 μ M H2O2	Increased cell viability to ~80% from ~50%	
N-feruloyl-serotonin	Inhibition of NO production	LPS-stimulated RAW 264.7 macrophages	12.5, 25, 50 μ g/mL	Dose-dependent inhibition of nitrite production	
N-feruloyl-serotonin	Inhibition of PGE2 production	LPS-stimulated RAW 264.7 macrophages	12.5, 25, 50 μ g/mL	Dose-dependent inhibition	
N-feruloyl-serotonin	Inhibition of TNF- α production	LPS-stimulated RAW 264.7 macrophages	50 μ g/mL	Significant inhibition	
N-feruloyl-serotonin	Inhibition of IL-6 production	LPS-stimulated RAW 264.7 macrophages	50 μ g/mL	Significant inhibition	
Ferulic Acid Amides (general)	Inhibition of AAPH-induced RBC hemolysis	Rat Erythrocytes	50 μ M	Varied, with some amides showing >90% inhibition	

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. The following sections outline the protocols used in the cited studies.

Antioxidant Activity Assays

- DPPH Radical Scavenging Assay:
 - A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol was prepared.
 - Various concentrations of N-feruloyl-serotonin were added to the DPPH solution.
 - The mixture was incubated in the dark at room temperature for 30 minutes.
 - The absorbance was measured at 517 nm using a spectrophotometer.
 - The percentage of scavenging activity was calculated relative to a control.
- ABTS Radical Scavenging Assay:
 - ABTS radical cation (ABTS•+) was generated by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
 - The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Various concentrations of N-feruloyl-serotonin were added to the ABTS•+ solution.
 - After a 6-minute incubation, the absorbance was measured at 734 nm.
 - The percentage of scavenging activity was calculated.

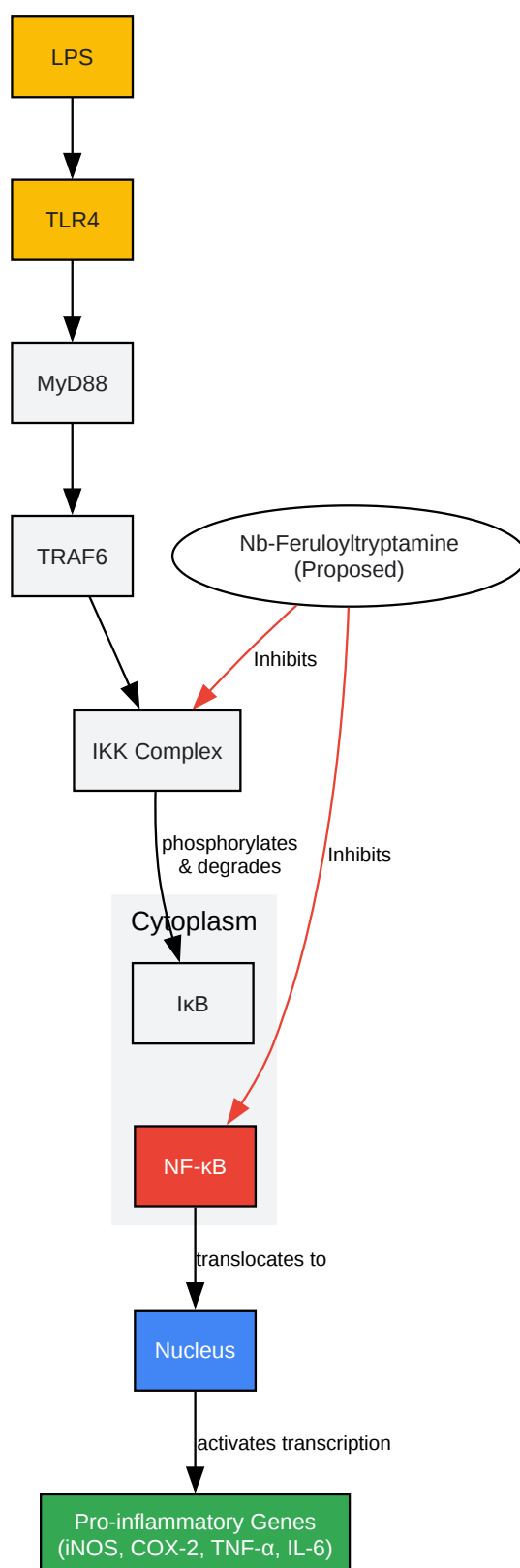
Cell-Based Assays for Neuroprotection and Anti-inflammatory Effects

- Protection against Oxidative Stress in C2C12 Myoblasts:
 - C2C12 cells were seeded in 96-well plates.

- Cells were pre-treated with 10 μ M N-feruloyl-serotonin for 1 hour.
- Subsequently, cells were exposed to 500 μ M hydrogen peroxide (H₂O₂) for 24 hours.
- Cell viability was assessed using the MTT assay.
- Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages:
 - RAW 264.7 cells were cultured and seeded in 24-well plates.
 - Cells were pre-treated with various concentrations of N-feruloyl-serotonin (12.5, 25, 50 μ g/mL) for 1 hour.
 - Inflammation was induced by adding lipopolysaccharide (LPS) (1 μ g/mL) and incubating for 24 hours.
 - The concentration of nitric oxide (NO) in the culture medium was determined using the Griess reagent.
 - The levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in the supernatant were quantified using ELISA kits.

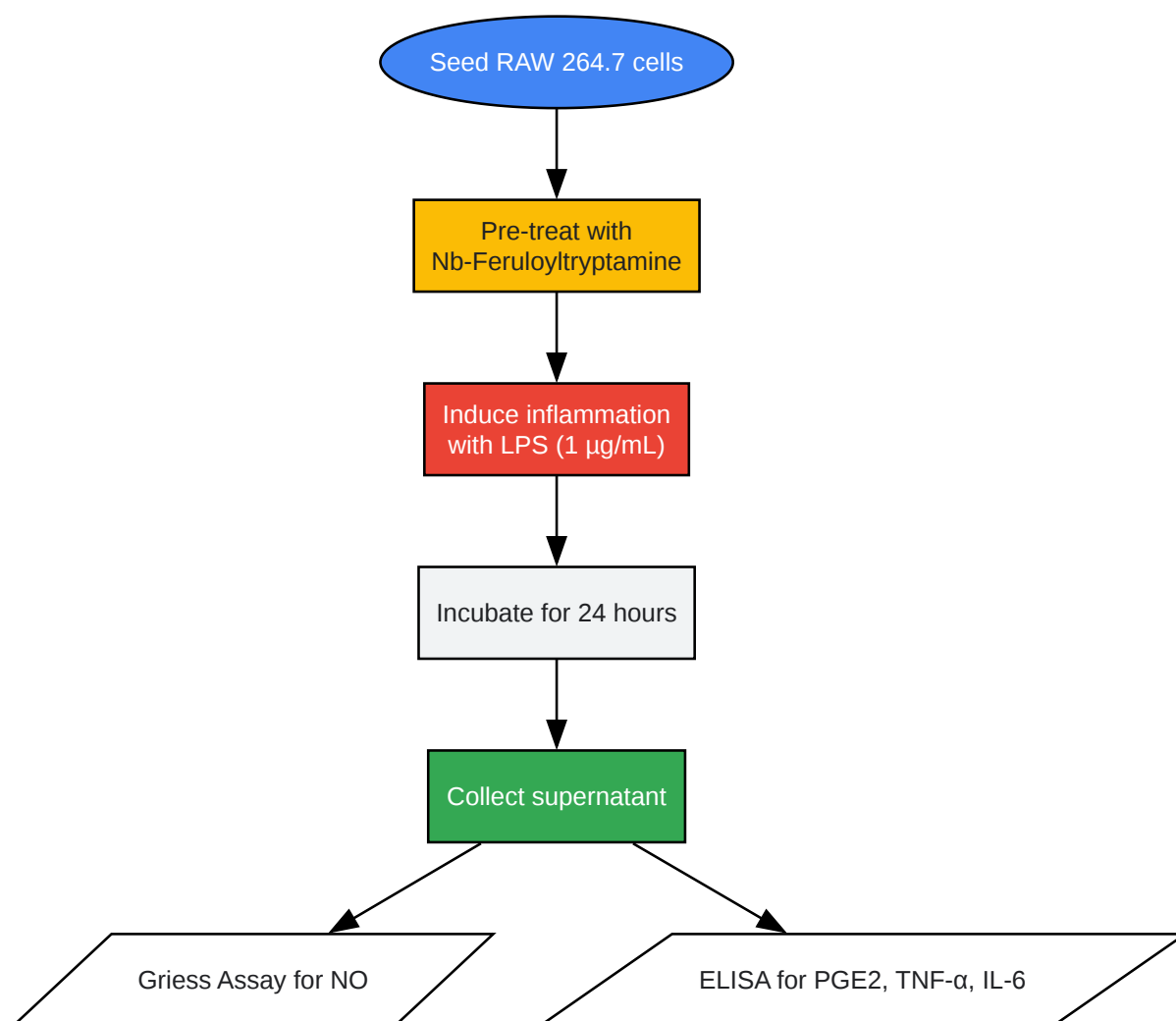
Signaling Pathways and Experimental Workflows

The bioactivity of **Nb-Feruloyltryptamine** and related compounds often involves the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and experimental workflows.



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Caption: Proposed anti-inflammatory signaling pathway of **Nb-Feruloyltryptamine**.



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Caption: Experimental workflow for assessing anti-inflammatory activity.

In conclusion, the available data, primarily from studies on the closely related N-feruloyl-serotonin, suggest that **Nb-Feruloyltryptamine** likely possesses significant antioxidant and anti-inflammatory properties. The provided protocols and pathway diagrams serve as a foundation for further research to confirm and quantify these effects for **Nb-Feruloyltryptamine** itself and to explore its therapeutic potential.

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